N-cyclohexyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
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Overview
Description
N-cyclohexyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a complex organic compound that belongs to the class of triazoloquinoxalines These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives, which this compound is a part of, have a wide range of pharmacological activity .
Mode of Action
It is known that 1,2,4-triazole derivatives have antiviral properties and are resistant to metabolic degradation . They are considered bioisosteres of amide, ester, or carboxyl groups , which suggests that they might interact with biological targets in a similar way as these groups do.
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can intercalate dna , which suggests that they might affect DNA replication and transcription processes.
Pharmacokinetics
It is known that 1,2,4-triazole derivatives generally have good pharmacokinetic and pharmacodynamic properties .
Result of Action
It is known that 1,2,4-triazole derivatives can intercalate dna , which might lead to the inhibition of DNA replication and transcription, and ultimately cell death.
Action Environment
It is known that the synthesis of 1,2,4-triazole derivatives can be influenced by various environmental conditions .
Preparation Methods
The synthesis of N-cyclohexyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the triazoloquinoxaline core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminobenzonitrile and hydrazine derivatives, under specific reaction conditions.
Introduction of the methoxyphenylthio group: This step involves the substitution of a suitable leaving group with a methoxyphenylthiol reagent, often under basic conditions.
Attachment of the cyclohexylacetamide moiety: This can be accomplished through an acylation reaction, where the triazoloquinoxaline intermediate is reacted with cyclohexylacetyl chloride in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N-cyclohexyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at specific sites, such as the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenylthio group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cyclohexyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for further biological studies and drug development.
Medicine: The compound’s potential pharmacological activities could be explored for therapeutic applications, including as a lead compound for the development of new drugs.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of functionalized compounds with specific industrial applications.
Comparison with Similar Compounds
N-cyclohexyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]quinoxaline derivatives: These compounds share the triazoloquinoxaline core and may exhibit similar biological activities.
Methoxyphenylthio-substituted compounds: These compounds contain the methoxyphenylthio group and may have comparable chemical reactivity.
Cyclohexylacetamide derivatives: These compounds feature the cyclohexylacetamide moiety and may have similar pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-cyclohexyl-2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c1-32-17-10-7-11-18(14-17)33-23-22-27-28(15-21(30)25-16-8-3-2-4-9-16)24(31)29(22)20-13-6-5-12-19(20)26-23/h5-7,10-14,16H,2-4,8-9,15H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGNSWVSMRZFNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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